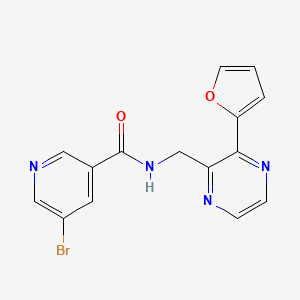

5-溴-N-((3-(呋喃-2-基)吡嗪-2-基)甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using various levels of theory, which are widely used for providing accurate geometries and electronic properties for a large number of molecules .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .科学研究应用

抗原生动物活性

研究重点是合成与 5-溴-N-((3-(呋喃-2-基)吡嗪-2-基)甲基)烟酰胺相关的化合物并评估其抗原生动物活性。一项研究合成了衍生物并评估了它们对布鲁氏锥虫和恶性疟原虫的活性。该化合物表现出显着的抗原生动物活性,其中一些在低口服剂量下在布鲁氏锥虫体内小鼠模型中显示出治疗特性 (Ismail 等人,2003)。

抑制结核分枝杆菌

另一个重要的应用领域是研究结核分枝杆菌中的烟酰胺酶/吡嗪酰胺酶 (PncA)。PncA 在 NAD+ 拯救途径和前药吡嗪酰胺(结核病多药治疗中的基本组成部分)的活化中起着至关重要的作用。已经发现了这种酶的抑制剂,如吡嗪腈,这为开发针对结核病的新型治疗剂提供了见解 (Seiner、Hegde 和 Blanchard,2010)。

化学合成和生物活性

已经探索了类似于 5-溴-N-((3-(呋喃-2-基)吡嗪-2-基)甲基)烟酰胺的化合物的化学合成,以了解其潜在的生物活性。例如,已经进行了氘标记衍生物的合成,以促进对其药代动力学和动力学的研究,为更详细地理解其生物效应提供了一个框架 (Ismail 和 Boykin,2004)。

抗菌筛选

已经合成了一些衍生自 5-溴-N-((3-(呋喃-2-基)吡嗪-2-基)甲基)烟酰胺的化合物,并筛选了它们的抗菌特性。这些化合物对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌物种表现出有希望的活性,突出了它们作为新型抗菌剂的潜力 (Patel 和 Shaikh,2010)。

作用机制

Target of Action

Similar compounds have been known to target the mitogen-activated protein kinase 10 .

Mode of Action

It’s worth noting that similar compounds have been used in palladium-catalyzed cross-coupling reactions .

Biochemical Pathways

It’s known that similar compounds participate in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Result of Action

Similar compounds have been known to participate in carbon–carbon bond forming reactions, which could potentially lead to various molecular and cellular effects .

Action Environment

It’s worth noting that the success of similar compounds in suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

5-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O2/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQLUAIGOBAKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)

![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)

![(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2966047.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2966048.png)

![7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2966053.png)

![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)